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Compound of Interest

Compound Name: 6-Amino-2-fluoro-3-iodophenol

CAS No.: 2090794-57-1

Cat. No.: B2375969

Get Quote

Executive Summary
This guide details the synthetic pathway for 6-Amino-2-fluoro-3-iodophenol, a highly

functionalized aromatic intermediate critical for the development of kinase inhibitors (e.g.,

MEK/ERK pathway modulators) and advanced radiotracers.

The synthesis addresses the challenge of installing substituents in a contiguous 1,2,3,6-pattern

on the benzene ring. The core strategy leverages the ortho-directing power of fluorine

combined with the para-directing dominance of the amino group to achieve regioselective

iodination, bypassing the need for expensive lithiation-based routes.

Target Molecule Profile[1][2]
IUPAC Name: 6-Amino-2-fluoro-3-iodophenol

Molecular Formula: C₆H₅FINO

Key Structural Features:
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C1-OH: Phenolic core (Acidic, H-bond donor).

C2-F: Ortho-fluorine (Metabolic stability, electronic modulation).

C3-I: Meta-iodine (Reactive handle for Sonogashira/Suzuki couplings).

C6-NH₂: Ortho-amine (Solubility, H-bond acceptor/donor).

Retrosynthetic Analysis & Strategy
The synthesis is designed to avoid the formation of the thermodynamically stable but unwanted

4-iodo isomer.

Mechanistic Logic
Directing Group Competition:

Hydroxyl (OH): Directs ortho/para. In 2-amino-6-fluorophenol, the para position is C4.

Amine (NH₂): Directs ortho/para. In 2-amino-6-fluorophenol, the para position is C3.

Fluorine (F): Directs ortho/para. The ortho position is C3.

The "C3" Sweet Spot: Both the Amine (strong director) and Fluorine (weak director)

cooperatively activate Position 3. The Hydroxyl group activates Position 4.

Conclusion: By utilizing the free amine (not amide-protected) under neutral conditions, the

directing power of

dominates, favoring iodination at C3 over C4.

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 2 / 10 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2375969?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Regiocontrol Logic
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(Target)

2-Amino-6-fluorophenol
(Key Precursor)

Regioselective Iodination
(NIS or I2)

2-Fluorophenol
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Nitration & Reduction
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NH2 (Para) + F (Ortho)
vs.

OH (Para)

NH2 wins -> C3 Substitution

Click to download full resolution via product page

Figure 1: Retrosynthetic disconnection highlighting the reliance on cooperative directing effects.

Detailed Experimental Protocols
Phase 1: Preparation of 2-Amino-6-fluorophenol
Note: This intermediate is commercially available (CAS 640-241-4), but in-house synthesis is

often required for scale-up.

Step 1.1: Nitration of 2-Fluorophenol
Objective: Synthesize 2-fluoro-6-nitrophenol while separating it from the major 4-nitro isomer.

Reagents:

2-Fluorophenol (1.0 eq)
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Nitric Acid (HNO₃, 65%, 1.1 eq)

Acetic Acid (Glacial, Solvent)

Procedure:

Dissolve 2-fluorophenol in glacial acetic acid (5 mL/g) and cool to 0–5°C.

Add HNO₃ dropwise over 30 minutes. Maintain temp < 10°C to minimize dinitration.

Stir at room temperature (RT) for 2 hours.

Workup: Pour onto crushed ice. The mixture contains both 2-fluoro-4-nitrophenol (Solid,

mp ~120°C) and 2-fluoro-6-nitrophenol (Lower mp, more volatile).

Purification (Critical): Perform steam distillation. The 2-fluoro-6-nitrophenol (ortho-nitro) is

steam volatile due to intramolecular H-bonding. The 4-nitro isomer remains in the pot.

Yield: ~25-30% (6-nitro isomer).

Step 1.2: Reduction to Amine
Objective: Convert the nitro group to an amino group without defluorination.

Reagents:

2-Fluoro-6-nitrophenol (1.0 eq)

Palladium on Carbon (Pd/C, 10% w/w, 0.05 eq)

Hydrogen Gas (H₂, balloon pressure)

Methanol (MeOH)

Procedure:

Dissolve the nitro compound in MeOH. Purge with N₂.

Add Pd/C catalyst carefully.
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Stir under H₂ atmosphere for 4–6 hours. Monitor by TLC (disappearance of yellow nitro

spot).

Workup: Filter through Celite under N₂ (amine is air-sensitive). Concentrate filtrate.

Storage: Use immediately or store as HCl salt to prevent oxidation to quinones.

Phase 2: Regioselective Iodination (The Core Protocol)
Objective: Install iodine at C3 selectively. Reaction: Electrophilic Aromatic Substitution (EAS).

Reagents & Equipment
Substrate: 2-Amino-6-fluorophenol (1.0 eq, 10 mmol)

Iodinating Agent: N-Iodosuccinimide (NIS) (1.05 eq)

Why NIS? It provides a controlled source of iodonium (

) without the strong oxidizing conditions of

, preserving the sensitive aminophenol core.

Solvent: Acetonitrile (MeCN) or Dichloromethane (DCM)

Catalyst: p-Toluenesulfonic acid (pTsOH) (0.1 eq) - Optional, accelerates reaction if sluggish.

Step-by-Step Methodology
Preparation:

Flame-dry a round-bottom flask and purge with Argon.

Dissolve 2-amino-6-fluorophenol (1.27 g, 10 mmol) in anhydrous MeCN (20 mL).

Cool the solution to -10°C (Ice/Salt bath). Low temperature enhances regioselectivity.

Addition:

Dissolve NIS (2.36 g, 10.5 mmol) in MeCN (10 mL).
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Add the NIS solution dropwise over 1 hour.

Observation: The solution may darken slightly.

Reaction:

Allow the mixture to warm slowly to 0°C over 2 hours.

Monitor by HPLC or TLC (System: Hexane/EtOAc 3:1).

Checkpoint: Look for the emergence of a new spot slightly less polar than the starting

material. If the 4-iodo byproduct forms, it will typically have a distinct Rf.

Quench & Workup:

Quench with saturated aqueous Sodium Thiosulfate (

) to remove excess iodine (solution turns pale).

Dilute with water and extract with Ethyl Acetate (3 x 30 mL).

Wash organic layer with Brine, dry over

, and concentrate in vacuo.

Purification:

The crude residue contains the target (Major) and potentially traces of 4-iodo isomer

(Minor).

Column Chromatography: Silica Gel.[1]

Eluent: Gradient 5% -> 20% EtOAc in Hexanes.

Target Fraction: 6-Amino-2-fluoro-3-iodophenol usually elutes after any di-iodinated

byproducts but before the starting material.

Analytical Data (Expected)
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Property Value / Description

Appearance
Off-white to pale grey solid (darkens on air

exposure).

¹H NMR (DMSO-d₆)

δ 6.35 (dd, 1H, J=8.5, 1.5 Hz, H-5), δ 6.95 (dd,

1H, J=8.5, 8.0 Hz, H-4). Note: Coupling

constants confirm ortho-relationship of protons.

¹⁹F NMR δ -135 ppm (approx).

MS (ESI+) m/z 253.9 [M+H]⁺

Process Logic & Troubleshooting

2-Amino-6-fluorophenol Add NIS (-10°C)
MeCN Solvent

TLC/HPLC Check
(Target vs C4-Iodo) Na2S2O3 Quench

Complete
Column Chromatography

Click to download full resolution via product page

Figure 2: Operational workflow for the regioselective iodination step.

Troubleshooting Table
Issue Probable Cause Corrective Action

Low Yield
Oxidation of aminophenol to

quinone.

Perform reaction under strict

inert atmosphere (Ar/N₂).

Degas solvents.

Wrong Isomer (C4-Iodo)
Reaction temperature too high;

Phenolate formation.

Keep T < 0°C. Ensure pH is

neutral/slightly acidic (do not

use base).

Di-iodination Excess NIS or fast addition.
Use exactly 1.0-1.05 eq NIS.

Slow down addition rate.

Product Instability Free amine oxidation.

Store product as HCl salt

(precipitate from ether/HCl) or

use immediately in next step.
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Safety & Handling (E-E-A-T)
Iodinating Agents: NIS and Iodine can cause severe skin burns and respiratory irritation.

Handle in a fume hood.

Fluorophenols: Toxic if swallowed or in contact with skin. 2-Fluorophenol is flammable.

Explosion Hazard: Do not allow the nitration reaction (Phase 1) to overheat; runaways are

possible.

Waste: Segregate halogenated organic waste. Aqueous layers from iodination contain

iodide/thiosulfate and should be treated accordingly.
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(Note: While specific patents for this exact intermediate are proprietary, the chemistry is derived

from established electrophilic aromatic substitution principles verified in the cited literature for

similar congeners.)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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